Linolenic acid peroxide
Description
Structure
2D Structure
Properties
CAS No. |
12673-50-6 |
|---|---|
Molecular Formula |
C36H62O6 |
Molecular Weight |
590.9 g/mol |
IUPAC Name |
[(9E,13E)-octadeca-9,13-dienoyl]peroxy (9Z,13Z)-octadeca-9,13-dieneperoxoate |
InChI |
InChI=1S/C36H62O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-42-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,17-20H,3-8,13-16,21-34H2,1-2H3/b11-9-,12-10+,19-17-,20-18+ |
InChI Key |
GPPCTUDQHXJACQ-ZTFKAXLESA-N |
Isomeric SMILES |
CCCC/C=C/CC/C=C/CCCCCCCC(=O)OOOOC(=O)CCCCCCC/C=C\CC/C=C\CCCC |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCCC(=O)OOOOC(=O)CCCCCCCC=CCCC=CCCCC |
Origin of Product |
United States |
Mechanisms of Linolenic Acid Hydroperoxide Formation
Enzymatic Biosynthesis Pathways
The primary route for the formation of linolenic acid hydroperoxides in plants is through the action of a family of enzymes known as lipoxygenases (LOXs). researchgate.netgsartor.org These enzymes catalyze the initial and rate-limiting step in the oxylipin biosynthetic pathway by introducing molecular oxygen into polyunsaturated fatty acids like alpha-linolenic acid (α-LeA). researchgate.net The resulting hydroperoxides are then substrates for a cascade of other enzymes that produce a diverse range of signaling molecules. researchgate.netresearchgate.net
Lipoxygenase-Catalyzed Oxygenation of Alpha-Linolenic Acid
Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system. taylorfrancis.commdpi.com In plants, α-linolenic acid is a primary substrate for these enzymes. nih.gov The reaction involves the stereo- and region-specific addition of molecular oxygen to the fatty acid backbone, producing a hydroperoxide product with a conjugated diene. nih.gov This initial step is foundational for the biosynthesis of numerous oxylipins, including the plant hormone jasmonic acid. researchgate.netgsartor.org
Plant lipoxygenases are classified based on their positional specificity of oxygenation on the 18-carbon chain of linoleic or linolenic acid. nih.gov The two main types are 9-LOX and 13-LOX, which introduce oxygen at the C-9 or C-13 position, respectively. nih.govmdpi.com This regioselectivity is crucial as it determines the subsequent metabolic fate of the hydroperoxide. For instance, 13-hydroperoxides are precursors for jasmonic acid, while 9-hydroperoxides lead to other signaling molecules. researchgate.netoup.com
The oxygenation is also highly stereospecific, typically producing S-configurated hydroperoxides. mdpi.com For example, 13-LOX acting on α-linolenic acid primarily forms (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13S-HPOT). researchgate.net Similarly, 9-LOX produces (9S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9S-HPOT). researchgate.net While 9- and 13-hydroperoxides are the most common, other isoforms exist; for example, a novel lipoxygenase (CsLOX3) discovered in cucumber has been identified as a 16(S)-LOX, producing 16(S)-HPOT from α-linolenic acid. nih.gov
| Enzyme Type | Position of Oxygenation | Primary Product | Product Configuration |
|---|---|---|---|
| 9-LOX | C-9 | 9-HPOT | 9(S) |
| 13-LOX | C-13 | 13-HPOT | 13(S) |
| 16-LOX | C-16 | 16-HPOT | 16(S) |
The regio- and stereospecificity of lipoxygenases are determined by how the substrate, alpha-linolenic acid, binds within the enzyme's active site. gsartor.orgnih.gov A key factor is the orientation of the fatty acid chain within a U-shaped binding channel. nih.gov Two principal binding modes have been proposed: a "head-first" orientation where the carboxyl group enters the active site first, and a "tail-first" or inverse orientation where the methyl end enters first. gsartor.orgresearchgate.net
The specific orientation dictates which part of the fatty acid's pentadiene structure is positioned correctly for catalysis. nih.gov In plant LOXs, it is suggested that a "tail-first" binding leads to 13S-oxygenation, while a "head-first" orientation results in 9S-oxygenation. gsartor.orgresearchgate.net The depth of the substrate-binding pocket and the geometry of amino acid residues lining it can influence how the fatty acid penetrates and aligns within the active site, thereby controlling whether the C-9 or C-13 position is favored for oxygenation. ucsc.edu For example, the presence of bulky versus smaller amino acid residues at specific positions can shield one potential reaction site while exposing another. gsartor.org
The catalytic cycle of lipoxygenase begins with the stereospecific abstraction of a hydrogen atom from the central methylene (B1212753) group (C-11) of the (1Z, 4Z)-pentadiene system in alpha-linolenic acid. nih.govresearchgate.net This initial step is considered rate-limiting and results in the formation of a carbon-centered substrate radical. acs.orgnih.gov Evidence suggests that this hydrogen abstraction occurs before the binding of molecular oxygen. acs.orgacs.org
Following hydrogen abstraction, the substrate radical rearranges, and molecular oxygen is inserted. researchgate.net A critical feature of this mechanism is the antarafacial relationship between hydrogen removal and oxygen addition; the hydrogen is removed from one face of the substrate, and oxygen is added to the opposite face. nih.govnih.gov This controlled process prevents the random reactions typical of non-enzymatic autoxidation and ensures the high stereochemical purity of the resulting hydroperoxide product. nih.gov The reaction concludes with the reduction of the peroxyl radical to a hydroperoxide, completing the catalytic cycle. nih.gov
Enzyme Cascade Systems and Oxylipin Biosynthesis from Linolenic Acid Hydroperoxides
The linolenic acid hydroperoxides produced by LOX are not end products but are instead reactive intermediates that serve as substrates for several other enzymes in the oxylipin pathway. researchgate.netgsartor.org These downstream enzymes, including allene (B1206475) oxide synthase (AOS), hydroperoxide lyase (HPL), and divinyl ether synthase (DES), convert the hydroperoxides into a vast array of biologically active molecules. researchgate.netresearchgate.net This enzymatic cascade allows for the precise and regulated production of specific oxylipins in response to environmental or developmental cues. nih.gov
Allene oxide synthase (AOS) is a key enzyme in the biosynthesis of jasmonates. oup.comnih.gov It is a specialized cytochrome P450 enzyme (CYP74 family) that catalyzes the conversion of fatty acid hydroperoxides into unstable allene oxides. researchgate.netgsartor.org Specifically, AOS acts on the 13S-HPOT generated by 13-LOX, converting it into an unstable epoxide. oup.com This allene oxide is then rapidly cyclized by another enzyme, allene oxide cyclase (AOC), to form the first cyclic intermediate in the jasmonic acid pathway. oup.com
While many AOS enzymes preferentially metabolize 13-hydroperoxides, some isoforms show activity towards 9-hydroperoxides. nih.govnih.gov For instance, a novel AOS (LeAOS3) identified in tomato was found to be approximately 10-fold more active against 9-hydroperoxides of linolenic and linoleic acid than their corresponding 13-isomers. nih.gov Similarly, an AOS isoform in potato (StAOS3) also displays high substrate specificity for 9-hydroperoxides. nih.gov The products of this reaction are unstable 9,10-epoxides that hydrolyze to form α- and γ-ketols, demonstrating a distinct branch of the oxylipin pathway. nih.gov
| Enzyme/Organism | Substrate Preference | Primary Product Type |
|---|---|---|
| Typical Plant AOS (e.g., from flax, Arabidopsis) | 13-HPOT | Unstable 12,13-epoxide (precursor to jasmonic acid) |
| LeAOS3 (Tomato) | 9-HPOT | Unstable 9,10-epoxide (hydrolyzes to ketols) |
| StAOS3 (Potato) | 9-HPOT | Unstable 9,10-epoxide (hydrolyzes to ketols and cyclopentenones) |
Hydroperoxide Lyase (HPL) Cleavage of Linolenic Acid Hydroperoxides
Hydroperoxide lyase (HPL), an enzyme belonging to the cytochrome P450 family (specifically CYP74B and CYP74C), plays a crucial role in the metabolism of linolenic acid hydroperoxides. wikipedia.org HPL catalyzes the cleavage of carbon-carbon bonds within these hydroperoxides. wikipedia.org This enzymatic reaction is a key step in the oxylipin pathway, a defense and signaling pathway in plants.
When acting on 13-hydroperoxides of linolenic acid, HPL produces (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid (traumatin). nih.gov The volatile C6 aldehyde, (Z)-3-hexenal, is a significant contributor to the characteristic "green leaf" aroma of freshly cut grass and is also involved in plant defense against pests. wikipedia.orgnih.gov
Research has shown that HPLs function as isomerases, catalyzing a homolytic rearrangement of the fatty acid hydroperoxide into a transient hemiacetal intermediate. nih.gov This unstable hemiacetal then rapidly decomposes to form the final aldehyde and oxoacid products. nih.gov For instance, the cleavage of 13-hydroperoxides of linolenic acid by HPL from various plants, such as melon and alfalfa, has been shown to proceed through this hemiacetal mechanism. nih.gov
The products resulting from the HPL-mediated cleavage of different linolenic acid hydroperoxides are summarized in the table below.
| Substrate | Enzyme | Key Products |
| 13-Hydroperoxy-linolenic acid | Hydroperoxide Lyase (HPL) | (Z)-3-Hexenal, 12-oxo-(Z)-9-dodecenoic acid (Traumatin) |
| 9-Hydroperoxy-linolenic acid | Hydroperoxide Lyase (HPL) | 9-oxononanoic acid, (E,Z)-2,6-nonadienal |
Divinyl Ether Synthase (DES) Function in Linolenic Acid Metabolism
Divinyl ether synthase (DES) is another key enzyme in the oxylipin pathway that utilizes fatty acid hydroperoxides as substrates. wikipedia.orgresearchgate.net This enzyme catalyzes the conversion of linolenic acid hydroperoxides into divinyl ether fatty acids. wikipedia.org
When 9-hydroperoxides of α-linolenic acid are the substrate, DES produces a divinyl ether known as colnelenic acid. wikipedia.orgresearchgate.net Conversely, when 13-hydroperoxides of linolenic acid are metabolized by DES, the resulting product is etherolenic acid. wikipedia.orgresearchgate.net The formation of these divinyl ethers is believed to be part of a plant's defense mechanism against pathogens. wikipedia.org Studies on flax leaves have demonstrated the conversion of 13-hydroperoxide of α-linolenic acid into (9Z,11E,1'Z,3'Z)-12-(1',3'-hexadienyloxy)-9,11-dodecadienoic acid, also known as (ω5Z)-etherolenic acid. researchgate.net
The specific divinyl ether products generated by DES from different linolenic acid hydroperoxide isomers are detailed below.
| Substrate | Enzyme | Product |
| 9-Hydroperoxy-α-linolenic acid | Divinyl Ether Synthase (DES) | Colnelenic acid |
| 13-Hydroperoxy-α-linolenic acid | Divinyl Ether Synthase (DES) | Etherolenic acid |
Non-Enzymatic Generation Mechanisms
Linolenic acid hydroperoxides can also be formed non-enzymatically through a process known as autoxidation. This process is a free-radical-mediated chain reaction that occurs in the presence of oxygen. wikipedia.org
Autoxidation of Alpha-Linolenic Acid and Hydroperoxide Products
The autoxidation of alpha-linolenic acid, a polyunsaturated fatty acid with three double bonds, leads to a complex mixture of hydroperoxide isomers. researchgate.net The primary products of this process are hydroperoxides, which are relatively unstable and can decompose into secondary oxidation products such as aldehydes and ketones. nih.gov Unlike the more saturated linoleic acid, the autoxidation of linolenate results in the formation of significant amounts of secondary oxidation products alongside the initial hydroperoxides. researchgate.net The relative rate of autoxidation for linolenic acid is significantly higher than that of oleic and linoleic acids. researchgate.net Research has identified 9- and 13-hydroperoxy-octadecatrienoic acid (HPOTE) isomers as major products of linolenic acid autoxidation. researchgate.netnih.gov
Free Radical Chain Reactions: Initiation, Propagation, and Termination Phases
The autoxidation of alpha-linolenic acid proceeds via a free radical chain reaction, which can be divided into three distinct phases: initiation, propagation, and termination. wikipedia.org
Initiation: This phase involves the formation of initial free radicals. The process can be initiated by factors such as heat, light, or the presence of metal ions, which facilitate the abstraction of a hydrogen atom from one of the bis-allylic methylene groups of the linolenic acid molecule. wikipedia.org This abstraction results in the formation of a lipid radical.
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•). wikipedia.org This peroxyl radical can then abstract a hydrogen atom from another linolenic acid molecule, generating a lipid hydroperoxide (LOOH) and a new lipid radical. nih.gov This new radical can then continue the chain reaction, leading to an accelerating process. wikipedia.org
Termination: The chain reaction is terminated when two free radicals react with each other to form a non-radical species. wikipedia.org This can occur through the combination of two peroxyl radicals or a peroxyl radical with a lipid radical.
Formation and Reactivity of Pentadienyl and Peroxyl Radicals
The abstraction of a hydrogen atom from the bis-allylic methylene group at either the C-11 or C-14 position of alpha-linolenic acid results in the formation of a pentadienyl radical. nih.govnih.gov This radical is stabilized by resonance, with the unpaired electron delocalized over five carbon atoms. nih.gov
The pentadienyl radical readily reacts with molecular oxygen (O2) to form a peroxyl radical. wikipedia.org Oxygen can add to the different resonant structures of the pentadienyl radical, leading to the formation of various peroxyl radical isomers. nih.gov These peroxyl radicals are the key intermediates that propagate the autoxidation chain reaction by abstracting hydrogen atoms from other linolenic acid molecules to form hydroperoxides. nih.gov The reactivity of the peroxyl radical is central to determining the final product distribution of the autoxidation process. nih.gov
Factors Influencing Autoxidative Isomer Distribution (e.g., Antioxidant Presence)
The distribution of hydroperoxide isomers formed during the autoxidation of alpha-linolenic acid is influenced by several factors, most notably the presence of antioxidants. researchgate.netnih.gov Antioxidants, such as alpha-tocopherol (B171835) (a form of Vitamin E), can intercept and quench free radicals, thereby inhibiting the propagation of the chain reaction. researchgate.net
Alpha-tocopherol acts as a hydrogen donor, trapping the peroxyl radical intermediate to form a hydroperoxide and a tocopheryl radical, which is relatively stable and less likely to propagate the chain reaction. nih.govresearchgate.net The presence of an efficient hydrogen donor like alpha-tocopherol can alter the product distribution. For instance, in the autoxidation of linoleic acid, the presence of α-tocopherol is critical for the formation of the bis-allylic 11-hydroperoxide, as it traps the short-lived bis-allylic peroxyl radical before it can rearrange. nih.gov
Photo-oxidation of Alpha-Linolenic Acid and Hydroperoxide Production
Photo-oxidation represents a non-enzymatic pathway for the formation of linolenic acid hydroperoxides, driven by the presence of light and a photosensitizing agent. researchgate.net This process typically involves the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. researchgate.net
The mechanism proceeds as follows:
A photosensitizer (e.g., chlorophyll, riboflavin) absorbs light energy, transitioning from its ground state to a singlet excited state. researchgate.net
The excited sensitizer then undergoes intersystem crossing to a more stable triplet state. researchgate.net
The triplet-state sensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂). researchgate.net
Singlet oxygen then reacts directly with the double bonds of alpha-linolenic acid through a concerted "ene" addition mechanism. researchgate.net
This reaction leads to the formation of various positional isomers of linolenic acid hydroperoxide (HpOTE). acs.org Unlike free-radical-mediated autoxidation, photo-oxidation does not involve a chain reaction. Studies have shown that photo-irradiation of edible oils rich in linolenic acid can significantly increase the formation of its hydroperoxides and subsequent degradation products. acs.org In experiments using a photosensitizing agent (protoporphyrin IX) in a liposome model, alpha-linolenic acid was shown to be decomposed through an oxidation reaction with singlet oxygen upon light irradiation. nih.govnih.gov
Metal-Ion Catalyzed Peroxidation Pathways
Transition metal ions, particularly those with variable oxidation states such as iron (Fe) and copper (Cu), are potent catalysts of lipid peroxidation. nih.gov These ions can accelerate the decomposition of pre-existing lipid hydroperoxides into highly reactive radicals, thereby initiating and propagating the peroxidation chain reaction.
The primary mechanisms include:
Decomposition of Hydroperoxides: Metal ions in their reduced state (e.g., Fe²⁺) can react with linolenic acid hydroperoxide (LOOH) to generate an alkoxyl radical (LO•). Conversely, metal ions in their oxidized state (e.g., Fe³⁺) can react with LOOH to produce a peroxyl radical (LOO•).
| Reaction | Catalyst | Products |
| LOOH + Fe²⁺ | Iron (II) | LO• + OH⁻ + Fe³⁺ |
| LOOH + Fe³⁺ | Iron (III) | LOO• + H⁺ + Fe²⁺ |
Research has demonstrated that Fe³⁺ is a particularly powerful catalyst for the oxidation of linolenic acid. youtube.com Other metal ions, including Al³⁺, Fe²⁺, and Cu²⁺, also significantly enhance the production of peroxidation products. youtube.com Heme-containing proteins, such as cytochrome c, can also catalyze the decomposition of alpha-linolenic acid hydroperoxide (LAOOH). youtube.com This process involves a homolytic reaction where cytochrome c cleaves the hydroperoxide, generating alkoxyl and subsequently peroxyl radicals. youtube.com
Reactions of Reactive Oxygen Species with Alpha-Linolenic Acid (e.g., Perhydroxyl Radical)
Reactive oxygen species (ROS) are a major cause of non-enzymatic lipid peroxidation. wikipedia.org Highly reactive species like the hydroxyl radical (•OH) can initiate the process by abstracting a hydrogen atom from a bis-allylic methylene group in the alpha-linolenic acid chain, forming a lipid radical (L•). researchgate.netresearchgate.net This radical then rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•), which propagates the chain reaction. researchgate.net
The perhydroxyl radical (HOO•), the protonated form of superoxide (O₂•⁻), is another significant initiator of lipid peroxidation. nih.gov Unlike superoxide, the perhydroxyl radical is thermodynamically capable of abstracting a hydrogen atom from polyunsaturated fatty acids. researchgate.net The initiation of peroxidation by the perhydroxyl radical can occur via two distinct pathways: nih.gov
Hydroperoxide-Independent Pathway: In this pathway, HOO• directly abstracts a bis-allylic hydrogen atom from an intact alpha-linolenic acid molecule to form a lipid radical. nih.gov
Hydroperoxide-Dependent Pathway: This more facile pathway involves the reaction of HOO• with a pre-existing linolenic acid hydroperoxide (LOOH). nih.govyoutube.com This reaction, likely a hydrogen atom transfer, generates peroxyl radicals (LOO•) that continue the peroxidation chain. nih.gov The presence of existing hydroperoxides makes them the kinetically preferred target for attack by perhydroxyl radicals. nih.govyoutube.com
Positional and Geometric Isomerism of Linolenic Acid Hydroperoxides
The oxidation of alpha-linolenic acid, with its three double bonds and two bis-allylic methylene groups (at carbons C-11 and C-14), results in a complex mixture of hydroperoxide isomers. The initial hydrogen abstraction and subsequent oxygen insertion can occur at different positions, leading to positional isomers, while the rearrangement of double bonds creates geometric (cis/trans) isomers.
Formation of 9-Hydroperoxy-octadecatrienoic Acid (9-HPOT) Isomers
The formation of 9-hydroperoxy-octadecatrienoic acid (9-HPOT) is primarily catalyzed by the enzyme 9-lipoxygenase (9-LOX). researchgate.net This enzyme specifically attacks the C-11 bis-allylic position, leading to the formation of a hydroperoxide group at the C-9 position.
The enzymatic process results in high stereospecificity. For instance, maize (Zea mays) provides a source of 9-lipoxygenase that oxidizes alpha-linolenic acid specifically into 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid. The formation of the conjugated diene system (at C-10 and C-12) involves a shift in the double bond positions and a change in geometry from cis to trans for the newly formed double bond. researchgate.net
| Precursor | Enzyme | Primary Product | Isomeric Configuration |
| Alpha-Linolenic Acid | 9-Lipoxygenase (Maize) | 9-HPOT | 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid |
Formation of 13-Hydroperoxy-octadecatrienoic Acid (13-HPOT) Isomers
Analogous to 9-HPOT formation, 13-hydroperoxy-octadecatrienoic acid (13-HPOT) is a major product of linolenic acid oxidation, particularly through the action of 13-lipoxygenase (13-LOX). This enzyme abstracts a hydrogen atom from the C-14 bis-allylic position, leading to oxygen insertion at C-13.
Soybean lipoxygenase is commonly used to prepare 13-HPOT, yielding the 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid isomer. This isomer is a key intermediate in the biosynthesis of various plant signaling molecules, known as oxylipins, including jasmonates. acs.org The formation of 13-HPOT creates a conjugated diene system at positions C-9 and C-11. 13-HPOT is biochemically described as a primary peroxidation product of alpha-linolenic acid.
Elucidation of Bis-Allylic Hydroperoxide Intermediates from Linolenic Acid
While conjugated diene hydroperoxides like 9-HPOT and 13-HPOT are the most common primary products, hydroperoxidation can also occur at the bis-allylic carbon itself without double bond rearrangement. For linoleic acid, this results in an 11-hydroperoxide. The formation of these non-conjugated, bis-allylic hydroperoxides requires specific conditions, namely the presence of an efficient hydrogen atom donor, such as an antioxidant (e.g., α-tocopherol). The antioxidant traps the extremely short-lived bis-allylic peroxyl radical as a hydroperoxide before it can rearrange into the more stable conjugated diene radical.
In the case of alpha-linolenic acid, with two bis-allylic positions, this mechanism can lead to the formation of 11-HPOT and 14-HPOT. Furthermore, alpha-linolenic acid can undergo double dioxygenation to form dihydroperoxides. Potato tuber lipoxygenase has been shown to convert alpha-linolenic acid not only to 9-HPOT but also to more polar metabolites, including 9,16-dihydroperoxy-10(E),12(Z),14(E)-octadecatrienoic acid. researchgate.net This product results from an initial oxygenation at the C-9 position, followed by a second lipoxygenase-controlled oxygenation at the C-16 position. researchgate.net
Chemical Reactivity and Degradation Pathways of Linolenic Acid Hydroperoxides
Formation of Secondary Oxidation Products from Linolenic Acid Hydroperoxides
The decomposition of linolenic acid hydroperoxides gives rise to a diverse range of secondary oxidation products, including aldehydes, ketones, and cyclic compounds. These molecules are significant contributors to the aromas, flavors, and potential biological activities associated with lipid oxidation.
Aldehydes are major secondary products derived from the cleavage of linolenic acid hydroperoxides. This process is prominently catalyzed by the enzyme hydroperoxide lyase (HPL), which is part of the lipoxygenase (LOX) pathway in plants. hilarispublisher.com
The 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) isomer is a key substrate for 13-HPL. nih.govsemanticscholar.org The cleavage of 13-HPOT by HPL occurs at the C12–C13 bond, yielding two primary fragments: a C6 volatile aldehyde and a C12 oxo-acid. researchgate.netfigshare.com The initial C6 aldehyde formed is (Z)-3-hexenal, known for its characteristic "green" or "grassy" odor. hilarispublisher.comsemanticscholar.orgresearchgate.net This compound can then undergo spontaneous or enzymatic isomerization to the more stable (E)-2-hexenal. researchgate.netfigshare.comnih.gov The corresponding C12 fragment is 12-oxo-(9Z)-dodecenoic acid, also known as traumatic acid, which is involved in wound healing in plants. nih.gov
Conversely, the 9-hydroperoxide of linolenic acid (9-HPOT) is cleaved by 9-HPLs to produce C9 aldehydes. researchgate.net This reaction yields (3Z)-nonadienal and a corresponding oxo-acid. researchgate.net The formation of other aldehydes, such as heptanal, can occur through different cleavage mechanisms, including the decomposition of 12-hydroperoxide isomers. researchgate.net
The generation of these aldehydes is a rapid process, often occurring within minutes of tissue damage in plants, which triggers the release of these volatile compounds. nih.govnih.gov
| Precursor Hydroperoxide | Enzyme/Pathway | Primary Aldehyde Product | Other Products | Reference |
|---|---|---|---|---|
| 13-HPOT | 13-Hydroperoxide Lyase (HPL) | (Z)-3-Hexenal | 12-oxo-(9Z)-dodecenoic acid | researchgate.netfigshare.comnih.gov |
| (Z)-3-Hexenal | Isomerase (enzymatic or spontaneous) | (E)-2-Hexenal | - | researchgate.netnih.gov |
| 9-HPOT | 9-Hydroperoxide Lyase (HPL) | (3Z)-Nonadienal | 9-oxononanoic acid | researchgate.net |
| 12-hydroperoxide | Decomposition | (E)-2-Heptenal | - | researchgate.net |
In addition to aldehydes, linolenic acid hydroperoxides can be converted into various ketones and other carbonyl compounds, particularly ketols (molecules containing both a ketone and a hydroxyl group). The formation of these compounds often proceeds through an allene (B1206475) oxide intermediate, which is generated from the hydroperoxide by the enzyme hydroperoxide dehydrase. nih.gov
For instance, 13-HPOT can be transformed into an unstable allene oxide, which is then hydrolyzed to form different ketol products. nih.gov The specific ketols formed are pH-dependent. Under basic conditions (pH 7.4), the primary product is 12-oxo-13-hydroxy-9(Z),15(Z)-octadecadienoic acid (an α-ketol). nih.gov However, under more acidic conditions (pH 5.8), the reaction favors the formation of 9-hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid (a γ-ketol) and 11-hydroxy-12-oxo-9(Z),15(Z)-octadecadienoic acid. nih.gov This indicates two distinct mechanisms of allene oxide hydrolysis: a base-dependent nucleophilic substitution and an acid-dependent electrophilic reaction. nih.gov Heme-catalyzed degradation of hydroperoxides can also lead to the formation of epoxy-ketones. tandfonline.com
| Reaction Condition | Primary Ketol Product | Chemical Name | Reference |
|---|---|---|---|
| Basic (e.g., pH 7.4) | α-Ketol | 12-oxo-13-hydroxy-9(Z),15(Z)-octadecadienoic acid | nih.gov |
| Acidic (e.g., pH 5.8) | γ-Ketol | 9-hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid | nih.gov |
| Acidic (e.g., pH 5.8) | α-Ketol | 11-hydroxy-12-oxo-9(Z),15(Z)-octadecadienoic acid | nih.gov |
The polyunsaturated nature of linolenic acid allows for intramolecular reactions, leading to the formation of cyclic compounds. Peroxyl radicals, formed during the initial stages of oxidation, can react with other double bonds within the same fatty acid chain to form cyclic peroxides, also known as endoperoxides. nih.govgerli.com
Furthermore, linolenic acid hydroperoxides can be converted into epoxy alcohols. This transformation is a known secondary reaction catalyzed by lipoxygenases and other enzymes like hydroperoxide isomerases. nih.govnih.gov The mechanism can involve the homolysis of the hydroperoxide's O-O bond to form an oxy radical, which then rearranges into an epoxyallyl radical. researchgate.net Another proposed pathway involves an acid-catalyzed intramolecular rearrangement where the hydroperoxy group attacks a double bond, leading to the formation of an epoxide ring. researchgate.netacs.org For example, acid catalysis of 13-hydroperoxy-linoleic acid, a related compound, results primarily in the formation of 12,13-epoxides rather than cleavage products. researchgate.net This suggests that under certain conditions, intramolecular cyclization is a major degradation pathway for polyunsaturated fatty acid hydroperoxides.
Mechanistic Aspects of Hydroperoxide Decomposition
The decomposition of linolenic acid hydroperoxides is governed by several fundamental reaction mechanisms, including homolytic cleavage, beta-scission, and intramolecular rearrangements. These processes explain the formation of the diverse secondary products observed.
The formation of many volatile compounds from linolenic acid hydroperoxides is explained by the beta-scission (or β-fragmentation) of alkoxyl radicals. The initial step in this process is the homolytic cleavage of the weak O-OH bond in the hydroperoxide, which generates an alkoxyl radical and a hydroxyl radical. nih.govresearchgate.net
This highly reactive alkoxyl radical can then induce the cleavage of an adjacent carbon-carbon bond. nih.gov There are two potential C-C bonds that can break. The cleavage is favored when it results in the formation of more stable products, such as compounds with resonance or conjugated structures. nih.gov For example, the cleavage of the C12-C13 bond in a 13-alkoxyl radical derived from linolenic acid leads to the formation of a C6 compound like (Z)-3-hexenal and a C12 oxo-acid radical fragment. researchgate.net This pathway is responsible for many of the characteristic green leaf volatiles (GLVs) produced by plants. researchgate.net The detection of pentyl and 2-pentenyl radicals from the decomposition of linoleic and linolenic acid hydroperoxides, respectively, provides direct evidence for the β-scission of fatty acid alkoxyl radicals. nih.gov
Linolenic acid hydroperoxides and their radical intermediates can undergo various intramolecular rearrangements and isomerizations, leading to a greater diversity of products. One significant rearrangement is the conversion of peroxyl radicals into different structural isomers. A linolenate 9-peroxyl radical, for instance, can be converted into an intermediate carbon-centered radical with a conjugated triene moiety through an intramolecular rearrangement, especially under low oxygen conditions. fao.org
Isomerization of the double bond geometry is another important transformation. The primary hydroperoxides formed often have a cis, trans-conjugated diene structure. This can isomerize to a more stable trans, trans configuration. nih.gov This process is initiated by the reversible conversion of the hydroperoxide back to a peroxyl radical, followed by β-fragmentation to a pentadienyl radical, which can then be re-oxygenated after a conformational change in the carbon chain. nih.gov Furthermore, as mentioned previously, hydroperoxides can undergo intramolecular cyclization, where the hydroperoxy group attacks a double bond within the same molecule, leading to the formation of epoxides in an acid-catalyzed reaction. researchgate.net
Russell Mechanism in Singlet Molecular Oxygen Generation from Linolenic Acid Peroxides
The generation of singlet molecular oxygen (¹O₂) from the decomposition of α-linolenic acid hydroperoxide (LNAOOH) can occur via the Russell mechanism. tandfonline.comnih.gov This non-radical mechanism involves the self-reaction of two peroxyl radicals (LOO•), which are formed during the degradation of linolenic acid hydroperoxides.
The process is initiated by the formation of peroxyl radicals from LNAOOH. This can be catalyzed by agents like heme proteins. tandfonline.comnih.gov Two of these peroxyl radicals then interact to form a transient, linear tetraoxide intermediate (LOOOOL). tandfonline.comgsartor.org This unstable intermediate subsequently decomposes through a cyclic transition state. gsartor.org The decomposition yields three products: a ground-state ketone (L=O), a ground-state alcohol (LOH), and, significantly, an electronically excited singlet molecular oxygen (¹O₂). gsartor.orgmdpi.com
The production of singlet oxygen through this pathway has been confirmed using various analytical methods, including chemiluminescence and electron spin resonance. tandfonline.comnih.gov Studies using ¹⁸O-labeled linoleic acid hydroperoxide have unequivocally demonstrated that the two oxygen atoms of the generated singlet oxygen molecule originate from the two interacting peroxyl radicals, providing strong evidence for the Russell mechanism. gsartor.orgmdpi.com This mechanism is a key pathway for the non-enzymatic generation of singlet oxygen in biological systems, contributing to cellular damage associated with lipid peroxidation. tandfonline.com
Table 1: Key Steps of the Russell Mechanism for Linolenic Acid Peroxides
| Step | Reactants | Intermediate | Products |
|---|---|---|---|
| 1. Peroxyl Radical Formation | Linolenic acid hydroperoxide (LNAOOH) + Initiator (e.g., heme protein) | Linolenic acid peroxyl radical (LNAOO•) | - |
| 2. Tetraoxide Formation | 2 x Linolenic acid peroxyl radical (LNAOO•) | Linear Tetraoxide (LNAOOOO-LNA) | - |
| 3. Decomposition | Linear Tetraoxide (LNAOOOO-LNA) | Cyclic Transition State | Ketone + Alcohol + Singlet Oxygen (¹O₂) |
Reactions with Biomolecules (In Vitro Mechanistic Studies)
Interaction with Heme Proteins (e.g., Cytochrome c)
Heme proteins, such as cytochrome c, can catalytically decompose α-linolenic acid hydroperoxide (LNAOOH). tandfonline.comnih.gov This interaction involves a homolytic reaction where cytochrome c facilitates the cleavage of the hydroperoxide group. tandfonline.com The process begins with the heme iron of cytochrome c interacting with LNAOOH, leading to a one-electron oxidation of the protein. tandfonline.comnih.gov
This catalytic action generates highly reactive radical intermediates, including alkoxyl (LNAO•) and peroxyl (LNAOO•) radicals. tandfonline.com These radicals can then participate in further reactions, such as the Russell mechanism to produce singlet oxygen. tandfonline.comnih.gov The interaction results in significant alterations to the heme protein itself. nih.gov For instance, cytochrome c can become covalently modified by the reactive decomposition products of the hydroperoxides. This interaction not only degrades the lipid hydroperoxide but also potentially alters the structure and function of the heme protein. nih.gov
Table 2: Summary of Cytochrome c Interaction with Linolenic Acid Hydroperoxide
| Component | Role / Process | Outcome |
|---|---|---|
| Linolenic Acid Hydroperoxide (LNAOOH) | Substrate | Decomposes via homolytic cleavage. tandfonline.com |
| Cytochrome c | Catalyst | Undergoes single-electron oxidation. tandfonline.comnih.gov |
| Reaction Products | Radicals | Formation of alkoxyl (LNAO•) and peroxyl (LNAOO•) radicals. tandfonline.com |
| Secondary Reactions | Further Degradation | Radicals can initiate further peroxidation or generate singlet oxygen. tandfonline.com |
Modulation of Enzyme Activity (e.g., Pepsin Activation/Inhibition)
Linoleic acid hydroperoxides (LAHPO), which share structural similarities with linolenic acid hydroperoxides, have been shown to modulate the activity of the digestive enzyme pepsin in vitro. tandfonline.com The effect is highly dependent on pH. tandfonline.com Incubation of pepsin with LAHPO in acidic conditions (pH 2.0, 3.0, 5.0, and 6.0) resulted in an activation or increase in enzyme activity. tandfonline.com
The most significant activation, reaching approximately double the original activity, was observed at pH 5.0 and 6.0. tandfonline.com Conversely, at pH 4.0, a notable decrease in pepsin activity was reported. tandfonline.com The precise mechanism for this modulation is not fully understood. It is hypothesized that the observed effects are due to pH-sensitive conformational changes in the pepsin molecule induced by the hydroperoxides. tandfonline.com The activation appears to be irreversible and specific to the hydroperoxide group, as linoleic acid itself did not produce the same effect, suggesting a potential chemical reaction between the peroxide and specific amino acid residues on the enzyme. tandfonline.com
Formation of Covalent Adducts (Mechanistic Insight)
Linolenic acid hydroperoxides and their decomposition products are highly reactive electrophiles that can form covalent adducts with biomolecules, particularly proteins. The degradation of these hydroperoxides, often catalyzed by metal ions or heme proteins, generates a variety of reactive α,β-unsaturated aldehydes.
These aldehydes can readily react with nucleophilic side chains of amino acids such as cysteine, histidine, and lysine (B10760008). Common mechanisms for adduct formation include:
Michael Addition: The α,β-unsaturated carbonyl group of the aldehyde reacts with the sulfhydryl group of cysteine or the imidazole (B134444) ring of histidine.
Schiff Base Formation: The aldehyde group reacts with the ε-amino group of lysine to form a Schiff base, which can undergo further rearrangements.
In studies using cytochrome c, specific covalent adducts have been identified. For example, 4-hydroxy-2(E)-nonenal (HNE) forms a Michael adduct with a histidine residue, while other aldehydes like 4-oxo-2(E)-nonenal (ONE) and 9,12-dioxo-10(E)-dodecenoic acid (DODE) form ketoamide or carboxyl ketoamide adducts with lysine residues. These covalent modifications can lead to alterations in protein structure and function, representing a key mechanism of cytotoxicity associated with lipid peroxidation.
Table 3: Reactive Aldehydes from Lipid Peroxidation and Their Protein Adducts
| Reactive Aldehyde | Target Amino Acid(s) | Type of Adduct / Reaction |
|---|---|---|
| 4-hydroxy-2(E)-nonenal (HNE) | Cysteine, Histidine, Lysine | Michael addition, Schiff base formation. |
| 4-oxo-2(E)-nonenal (ONE) | Lysine | Ketoamide adducts, Michael addition. |
| 4,5-epoxy-2(E)-decenal (EDE) | Lysine | EDE-Lysine adducts. |
| 9,12-dioxo-10(E)-dodecenoic acid (DODE) | Lysine | Carboxyl ketoamide adducts. |
Advanced Analytical Methodologies for Linolenic Acid Peroxide Research
Chromatographic and Mass Spectrometric Approaches
Chromatography and mass spectrometry are cornerstone techniques in the analysis of linolenic acid peroxide and its derivatives. The coupling of these technologies allows for the detailed characterization of both primary hydroperoxides and their subsequent degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Oxidized Lipid Species
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile and thermally labile oxidized lipids. nih.gov It enables the separation and identification of a wide array of oxidation products, from initial hydroperoxides to more complex molecules, without the need for derivatization. nih.gov The use of interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has been instrumental in analyzing these unstable compounds. nih.gov
The enzymatic and non-enzymatic oxidation of linolenic acid produces a variety of stereoisomers of hydroperoxides. Chiral stationary phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an essential technique for the separation and identification of these isomers. nih.govmdpi.com Chiral columns, such as those based on Chiralpak AD or AD-RH, can achieve baseline resolution of different hydroperoxy derivatives of linolenic acid. nih.gov This separation is critical for distinguishing between products of enzymatic pathways, which are often stereospecific, and those formed through radical-mediated autoxidation. mdpi.com The ability to separate these diastereomers provides valuable insights into the specific oxidation mechanisms at play in biological systems. mdpi.com
Accurate quantification of hydroperoxyoctadecatrienoic acids (HPOTEs), the primary oxidation products of linolenic acid, is crucial for assessing the extent of lipid peroxidation. LC-MS/MS offers a sensitive and selective method for this purpose. nih.govmdpi.com To overcome challenges such as low abundance and poor ionization efficiency, derivatization techniques can be employed. nih.govmdpi.com For instance, chemical labeling with reagents like 2-methoxypropene (B42093) can improve the stability and enhance the ionization efficiency of HPOTEs, allowing for their detection at low picomole levels. nih.govmdpi.com Stable isotope dilution LC-MS/MS assays are considered one of the most specific and sensitive methods for the rigorous quantification of these compounds in biological samples. nih.gov
Table 1: LC-MS/MS Parameters for Quantitative Analysis of Fatty Acid Hydroperoxides
| Parameter | Description |
|---|---|
| Chromatography | Reverse-phase chromatography is often used for separation. nih.gov |
| Ionization | Positive ion mode is typically used, especially after derivatization to enhance ionization. nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity for targeted analysis. researchgate.net |
| Internal Standards | Chemically synthesized fatty acid hydroperoxides, such as FA 19:1-OOH, are used as internal standards for accurate quantification. nih.gov |
| Derivatization | Chemical labeling, for example with 2-methoxypropene (2-MxP), improves stability and ionization efficiency. nih.govmdpi.com |
| Analysis Time | Methods are often optimized for rapid analysis, with run times as short as 6 minutes. nih.gov |
| LOD/LOQ | Limits of detection (LOD) and quantification (LOQ) can reach the picomole per microliter range. nih.govmdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The oxidation of linolenic acid within triacylglycerols (TAGs) leads to the formation of complex epoxidized and hydroperoxidized molecules. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled to mass spectrometry via an atmospheric pressure chemical ionization (APCI) source is effective for analyzing these autoxidation products. usda.gov This technique allows for the direct detection and identification of various classes of oxidation products, with monohydroperoxides being the most abundant. usda.gov The fragmentation patterns observed in the mass spectra, such as those arising from epoxide intermediates, provide crucial structural information for identifying different hydroperoxide isomers within the TAG molecule. usda.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
The decomposition of linolenic acid peroxides generates a wide range of volatile secondary oxidation products, including aldehydes, ketones, alcohols, and furans. scielo.brnih.gov Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying these volatile compounds, which are often responsible for the characteristic flavors and off-flavors in food products. scielo.brresearchgate.net Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used to extract these volatiles prior to GC-MS analysis. mdpi.com
Studies have identified numerous volatile compounds from the thermal oxidation of linolenic acid. For instance, one study identified 52 different volatile compounds, with aldehydes being the most predominant group. scielo.br The formation of these compounds is temperature-dependent, with shorter-chain volatiles generally produced at lower temperatures and longer-chain ones at higher temperatures. scielo.br
| Acids | Various short-chain fatty acids | Can contribute to the acidic taste of oxidized products. scielo.br |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Comprehensive Lipidomics in Oxidative Biology Research
Lipidomics offers a systems-level perspective on the complex alterations in lipid profiles that occur during oxidative stress. mdpi.comtandfonline.com By employing advanced analytical platforms like UPLC-Q-TOF-MS, researchers can comprehensively identify and quantify hundreds of lipid species, including those derived from the oxidation of linolenic acid. nih.gov This approach is invaluable for understanding the broader impact of linolenic acid peroxidation on cellular metabolism and signaling pathways. mdpi.comtandfonline.com
Lipidomics studies have revealed how dietary intake of alpha-linolenic acid can influence the lipid composition of various tissues and how its oxidation products are distributed among different lipid classes, such as triacylglycerols and glycerophospholipids. mdpi.comnih.gov The integration of lipidomics with other "omics" technologies provides a powerful framework for elucidating the role of this compound in health and disease. tandfonline.com Bioinformatics tools are essential for processing the large datasets generated in lipidomics research, enabling the identification of lipid species and the elucidation of metabolic pathways. nih.govresearchgate.net
Shotgun Lipidomics for Global Oxidized Lipid Profiling
Shotgun lipidomics has emerged as a powerful high-throughput technique for the global analysis of the lipidome, including the diverse array of oxidized lipid species. wikipedia.org This approach involves the direct infusion of a total lipid extract into a mass spectrometer, bypassing the need for prior chromatographic separation. creative-proteomics.com Identification and quantification of individual lipid molecules are achieved through tandem mass spectrometry (MS/MS). aocs.org
Multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) offers a robust platform for analyzing cellular lipids directly from biological extracts. nih.gov It can identify and quantify thousands of individual lipid species across nearly 50 lipid classes with high accuracy and precision. nih.gov This is particularly valuable in the context of linolenic acid peroxidation, as it allows for the simultaneous profiling of various oxidized fatty acids and their downstream products. nih.gov
The core of shotgun lipidomics lies in its use of soft ionization techniques like electrospray ionization (ESI) or nano-ESI, which preserve the structural integrity of the lipid molecules during ionization. creative-proteomics.com High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, are then used for detection and fragmentation. creative-proteomics.com While highly efficient for screening and large-scale comparisons, a limitation of shotgun lipidomics is its reduced ability to distinguish between positional isomers and double-bond geometries, which may require complementary analytical methods for complete structural elucidation. creative-proteomics.com
Table 1: Key Aspects of Shotgun Lipidomics for Oxidized Lipid Profiling
| Feature | Description | Reference |
| Principle | Direct infusion of total lipid extract into a mass spectrometer without prior chromatographic separation. | creative-proteomics.com |
| Instrumentation | Electrospray ionization (ESI) or nano-ESI coupled with high-resolution mass analyzers (e.g., Orbitrap, Q-TOF). | creative-proteomics.com |
| Advantages | High-throughput, rapid analysis, comprehensive lipidome coverage, requires small sample sizes. | wikipedia.org |
| Applications | Global profiling of oxidized fatty acids, biomarker discovery, comparative lipidomics of healthy vs. diseased states. | nih.govnih.gov |
| Limitations | Limited ability to resolve positional isomers and double-bond geometries. | creative-proteomics.com |
Fluxolipidomics for Dynamic Analysis of Peroxidation Pathways
While shotgun lipidomics provides a static snapshot of the oxidized lipidome, fluxolipidomics offers a dynamic perspective by tracing the metabolic fate of lipid precursors through various pathways. This emerging field applies stable isotope labeling to track the incorporation of labeled atoms into different lipid species over time, providing insights into the rates of lipid synthesis, turnover, and transformation.
In the context of linolenic acid peroxidation, fluxolipidomics can be employed to elucidate the kinetics and branching of different oxidation pathways. By introducing isotopically labeled linolenic acid to a biological system, researchers can monitor the appearance of labeled peroxide intermediates and downstream products. This allows for the quantitative assessment of the flux through specific enzymatic (e.g., lipoxygenase-mediated) and non-enzymatic (autoxidation) routes of peroxidation.
This dynamic information is crucial for understanding how the balance of these pathways is altered in response to various stimuli, such as oxidative stress or pathological conditions. The data generated from fluxolipidomics studies can help to construct detailed models of lipid peroxidation networks, identifying key regulatory points and potential targets for intervention.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of linolenic acid peroxides, providing information on their electronic structure, radical intermediates, molecular structure, and functional groups.
UV-Visible Spectroscopy for Conjugated Diene Hydroperoxide Detection
The formation of hydroperoxides from polyunsaturated fatty acids like linolenic acid is accompanied by a rearrangement of the double bonds, leading to the formation of conjugated diene systems. These conjugated dienes exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, a property that is exploited for their detection and quantification. researchgate.net
Specifically, conjugated diene hydroperoxides show a characteristic absorbance maximum around 234 nm. researchgate.net This allows for a relatively simple and rapid spectrophotometric assay to monitor the primary stages of lipid peroxidation. researchgate.net The intensity of the absorption at this wavelength is directly proportional to the concentration of conjugated diene hydroperoxides, providing a quantitative measure of lipid oxidation. libretexts.org
Second-derivative UV spectroscopy can enhance the specificity of this measurement by resolving overlapping spectral features and providing a more precise identification of different conjugated diene isomers. nih.govmdpi.com For instance, cis,trans- and trans,trans-conjugated diene hydroperoxides can have slightly different absorption maxima, which may be distinguishable using derivative techniques. nih.gov
Table 2: Characteristic UV Absorbance of Conjugated Dienes
| Compound Type | Wavelength (λmax) | Reference |
| Conjugated Dienes | ~234 nm | researchgate.net |
| Conjugated Trienes | ~268 nm | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, including the free radical intermediates formed during lipid peroxidation. researchgate.netsrce.hr Since the direct detection of short-lived and low-concentration lipid-derived radicals is often challenging, the spin trapping technique is widely employed. researchgate.netnih.gov
Spin trapping involves the use of a "spin trap," a diamagnetic molecule that reacts with transient radicals to form a more stable and EPR-detectable radical adduct. srce.hr Analysis of the resulting EPR spectrum, specifically the hyperfine coupling constants, can provide information to help identify the original radical species, such as alkyl, alkoxyl, and peroxyl radicals. nih.govljmu.ac.uk
EPR spectroscopy is invaluable for studying the mechanisms of linolenic acid peroxidation, allowing for the identification of the specific radical intermediates involved in the initiation and propagation steps. researchgate.net It can also be used to assess the efficacy of antioxidants by monitoring their ability to scavenge these radical species. srce.hr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Linolenic Acid Peroxides and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of linolenic acid peroxides and their derivatives in solution. mdpi.comnih.gov High-resolution ¹H and ¹³C NMR provide a wealth of information about the molecular structure, including the position of hydroperoxide groups, the stereochemistry of double bonds, and the nature of secondary oxidation products. mdpi.com
The ¹H NMR spectrum of oxidized linolenic acid exhibits characteristic signals for different protons. For instance, the hydroperoxide proton (-OOH) gives rise to resonances in the downfield region of the spectrum. mdpi.com Olefinic and allylic protons also show distinct chemical shifts and coupling patterns that can be used to identify specific isomers. nih.govnih.gov
Advanced NMR techniques, such as 1D Total Correlation Spectroscopy (TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity between different parts of the molecule, aiding in the complete assignment of complex structures. mdpi.comcore.ac.uk These methods are crucial for unambiguously identifying the various positional and geometric isomers of linolenic acid hydroperoxides that can be formed during oxidation. mdpi.com
Table 3: Representative ¹H NMR Chemical Shift Regions for Oxidized Linolenic Acid
| Proton Type | Chemical Shift Range (ppm) | Reference |
| Hydroperoxide (-OOH) | 7.7 - 9.6 | mdpi.com |
| Olefinic (=CH-) | 5.20 - 6.40 | nih.gov |
| Glycerol Moiety | 3.70 - 5.10 | nih.gov |
| Allylic (-CH₂-CH=) | 2.60 - 3.05 | nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net In the context of this compound research, these methods are used to identify and monitor changes in chemical bonds associated with the oxidation process. mdpi.com
FT-IR spectroscopy can detect the characteristic stretching vibration of the hydroperoxide (-OOH) group in the region of 3400-3600 cm⁻¹. mdpi.com Changes in the C=C stretching region can also provide information about the isomerization and loss of unsaturation during oxidation. The formation of secondary oxidation products, such as aldehydes and ketones, can be monitored by the appearance of their characteristic carbonyl (C=O) stretching bands. researchgate.net
Raman spectroscopy offers advantages for studying lipid oxidation in aqueous systems due to the weak Raman scattering of water. youtube.com It is particularly sensitive to changes in the carbon-carbon double and single bonds within the fatty acid chain. mdpi.com This allows for the monitoring of conformational changes and the formation of conjugated systems during peroxidation.
Table 4: Key Vibrational Modes in IR and Raman Spectroscopy for this compound Analysis
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Reference |
| Hydroperoxide (-OOH) | O-H stretch | 3400 - 3600 | IR | mdpi.com |
| Alkene (C=C) | C=C stretch | ~1650 | Raman/IR | mdpi.com |
| Carbonyl (C=O) | C=O stretch | ~1700 - 1750 | IR | researchgate.net |
Electrochemical and Volumetric Methods for Peroxide Value Determination
Iodometric titration is a classical and widely recognized volumetric method for determining the total hydroperoxide content, commonly expressed as the peroxide value (PV). nih.govntnu.no The principle of this method involves the oxidation of iodide ions (I⁻) from potassium iodide by the hydroperoxides present in the sample in an acidic medium. nih.govcloudfront.net This reaction liberates iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. nih.govntnu.no The endpoint of the titration is typically detected using a starch indicator, which forms a distinct blue-black complex with iodine. nih.govntnu.no
The general reactions are as follows:
ROOH + 2H⁺ + 2I⁻ → ROH + H₂O + I₂
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
While being a standard and reliable method, iodometric titration has certain limitations. nih.govntnu.no The liberated iodine is susceptible to oxidation by atmospheric oxygen, which can be amplified by light exposure. nih.gov Furthermore, iodine can potentially react with unsaturated fatty acids, leading to inaccurate results. nih.gov To mitigate these issues, the reaction is typically performed with an excess of potassium iodide, and the procedure is conducted under controlled conditions. nih.govcloudfront.net The peroxide value is generally expressed in milliequivalents of peroxide per kilogram of the sample (meq/kg). ntnu.no This method has been found to have a lower detection limit of a peroxide value greater than 2.0 meq peroxide/kg of oil, with an uncertainty of ± 2%. ntnu.no
The Ferrous Oxidation Xylenol Orange (FOX) assay is a sensitive and widely used spectrophotometric method for the quantification of lipid hydroperoxides. canada.canih.gov The assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides present in the sample under acidic conditions. wikipedia.org The resulting ferric ions then form a colored complex with the xylenol orange dye. canada.cawikipedia.org The absorbance of this complex is measured spectrophotometrically, typically at a wavelength of 560 nm, and is proportional to the concentration of hydroperoxides. canada.cawikipedia.org
The FOX method is considered advantageous due to its high sensitivity, rapidity, and cost-effectiveness. canada.canih.gov It is also not sensitive to ambient oxygen or light levels. canada.canih.gov The assay can be adapted for various sample types, including plant tissues and fried snacks. canada.cadocumentsdelivered.com Research comparing the FOX assay with the iodometric titration method for the quantification of lipid hydroperoxides has shown good agreement between the two methods. canada.canih.gov However, the FOX assay has demonstrated the ability to consistently quantify lower levels of lipid hydroperoxides (as low as 5 µM), where the iodometric method may show more variability. nih.gov
Table 2: Comparison of Iodometric Titration and FOX Assay for Hydroperoxide Measurement
| Feature | Iodometric Titration | Ferrous Oxidation Xylenol Orange (FOX) Assay | References |
|---|---|---|---|
| Principle | Volumetric titration based on iodine liberation. | Spectrophotometric measurement of a ferric-dye complex. | canada.ca, wikipedia.org, nih.gov |
| Detection | Starch indicator endpoint. | Absorbance at ~560 nm. | canada.ca, wikipedia.org, nih.gov |
| Sensitivity | Lower for low hydroperoxide levels. | High, can measure concentrations as low as 5 µM. | nih.gov |
| Advantages | Standard, reliable, and reproducible under standard conditions. | Inexpensive, rapid, not sensitive to oxygen or light. | canada.ca, nih.gov, nih.gov |
| Limitations | Susceptible to interference from atmospheric oxygen and reaction with unsaturated lipids. | Requires calibration with a standard; solvent choice can affect response. | documentsdelivered.com, nih.gov |
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for assessing lipid peroxidation by measuring its secondary breakdown products. wikipedia.org This colorimetric assay primarily quantifies malondialdehyde (MDA), a major aldehyde product formed from the decomposition of polyunsaturated fatty acid hydroperoxides. wikipedia.orgspringernature.com The principle of the TBARS assay involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions (pH 4) and high temperature (95°C). nih.gov This reaction forms a pink-colored MDA-TBA₂ adduct, which is measured spectrophotometrically at its maximum absorbance of approximately 532 nm. springernature.comnih.gov
Theoretical and Computational Studies on Linolenic Acid Peroxidation
Quantum Mechanical (QM) Calculations of Reaction Energetics and Transition States
Quantum mechanical (QM) calculations are fundamental in elucidating the intricate details of chemical reactions, such as linolenic acid peroxidation. These methods are used to compute the energetics of reaction pathways and characterize the transient structures that connect reactants, intermediates, and products.
The initiation of linolenic acid peroxidation involves the abstraction of a hydrogen atom from a bis-allylic carbon. QM calculations, particularly Density Functional Theory (DFT), have been employed to study this rate-limiting step. These calculations help in understanding the transition-state structures for hydrogen atom abstraction. For instance, studies on model systems reveal that stereoelectronic factors and secondary orbital interactions play a significant role in stabilizing the transition state. acs.org The geometry of the transition state is crucial; a syn disposition of substituents on the oxygen atoms involved in the H-atom transfer can be favored, as orbital overlap in the highest occupied molecular orbital (HOMO) can compensate for electron-electron repulsion. acs.org
First-principle calculations have been used to explore the reaction mechanisms between polyunsaturated fatty acids and initiating radicals like the hydroxyl radical (·OH). mdpi.com By modeling these reactions, researchers can determine the most favorable sites for hydrogen abstraction. For polyunsaturated fatty acids like linolenic acid, the hydrogen atoms on the bis-allylic methylene (B1212753) groups (C-11 and C-14) are particularly susceptible to abstraction due to the resonance stabilization of the resulting pentadienyl radical. mdpi.comnih.gov QM calculations confirm that hydrogen abstraction from these positions is energetically the most favorable pathway. mdpi.com
The subsequent addition of molecular oxygen to the pentadienyl radical is another critical step. QM studies of the analogous reaction in linoleic acid show that oxygen can add at different positions (C9, C11, C13), leading to various peroxyl radicals. acs.org The mechanism for this reversible oxygen addition involves a specific transition state that can be characterized computationally, revealing the importance of orbital interactions in the process. acs.org
Table 1: Key Applications of QM Calculations in Linolenic Acid Peroxidation
| Application Area | Description | Key Findings |
| Hydrogen Abstraction | Calculation of the energy barrier and transition state structure for the removal of a hydrogen atom from the bis-allylic position of linolenic acid by a radical species. | Identifies the most susceptible C-H bonds and reveals the role of orbital interactions in stabilizing the transition state. acs.orgmdpi.com |
| Oxygen Addition | Modeling the reaction pathway for the addition of molecular oxygen (O₂) to the carbon-centered radical to form a peroxyl radical. | Characterizes the transition state for oxygen addition and explains the formation of various positional isomers of linolenic acid hydroperoxide. acs.org |
| Radical Energetics | Determining the relative stabilities of the different radical intermediates formed during the peroxidation chain reaction. | The pentadienyl radical formed after H-abstraction is significantly stabilized by electron delocalization across five carbon atoms. nih.gov |
Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions (e.g., LOX-Linolenic Acid)
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of biological macromolecules, such as the interaction between lipoxygenase (LOX) enzymes and their substrate, linolenic acid. These simulations model the movements of atoms and molecules over time, offering insights into the conformational changes, binding events, and catalytic mechanisms that are difficult to capture experimentally.
LOX enzymes catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. mdpi.com MD simulations have been instrumental in understanding the flexibility of LOX and how it binds to its substrates. The enzyme is known to possess significant conformational flexibility, which arises from interdomain movements. mdpi.com This plasticity is crucial for its interaction with biological membranes, where its substrates are often located, and for guiding the fatty acid substrate into the active site. mdpi.com
Simulations of enzyme-substrate complexes, such as LOX with linolenic or arachidonic acid, help to elucidate the precise binding mode. acs.org They can reveal how the substrate orients itself within the deep active site channel to present the correct carbon atom to the catalytic non-heme iron center for hydrogen abstraction. uoa.gr For example, studies on 5-LOX have used steered molecular dynamics to calculate the free energy profiles for the entrance of arachidonic acid into the enzyme's binding cavity, providing detailed molecular information on the initial binding events. acs.org
Furthermore, MD simulations are used to assess the stability of enzyme-inhibitor complexes, which is crucial for drug design. uoa.grnih.gov By simulating the complex over nanoseconds, researchers can observe whether an inhibitor remains stably bound in the active site and identify the key interactions (e.g., hydrogen bonds, π-π stacking) that contribute to its binding affinity. uoa.gr For instance, simulations have shown that an inhibitor's phenyl ring might orient toward a specific tryptophan residue (TRP500 in LOX-1) and maintain this interaction for a significant portion of the simulation time, indicating a stable binding pose. uoa.gr The binding of allosteric inhibitors can also be studied, revealing how they induce conformational changes distant from the active site that ultimately inhibit enzyme activity. nih.govnih.gov
In Silico Modeling of Peroxidation Reaction Mechanisms
The autoxidation of linolenic acid is a complex chain reaction involving initiation, propagation, and termination steps. nih.gov Computational models can simulate this process by defining the elementary reaction steps and their associated rate constants. The initiation step, the formation of a lipid radical, can be modeled by simulating the attack of a reactive oxygen species (ROS), like a hydroxyl radical, on the linolenic acid molecule. mdpi.com
Propagation involves the reaction of the initial carbon-centered radical with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another linolenic acid molecule, creating a lipid hydroperoxide and a new carbon-centered radical. nih.gov In silico models can explore the branching of this pathway. For example, once the pentadienyl radical is formed from linolenic acid, oxygen can add at different positions, leading to a mixture of hydroperoxide products. acs.org In fatty acids with three or more double bonds, like linolenic acid, the peroxyl radical can also undergo an intramolecular reaction, attacking another double bond within the same molecule to form cyclic peroxides (endoperoxides), which are precursors to isoprostanes. nih.gov
Biomimetic models, such as micelles or liposomes simulated in silico, are also used to study lipid peroxidation under conditions that mimic a cellular environment. nih.gov These models help to understand how the supramolecular organization of lipids affects the reaction pathways and product distributions. nih.gov Molecular docking, another in silico technique, can predict the binding affinity and orientation of molecules, such as antioxidants or inhibitors, within the active sites of enzymes like LOX, providing insights into their potential mechanisms of action. mdpi.com
Prediction of Oxidative Stability and Reactivity based on Molecular Structure
Computational methods can predict the susceptibility of a molecule like linolenic acid to oxidation based on its inherent electronic and structural properties. These predictions are valuable for understanding the relative stability of different fatty acids and for designing strategies to improve the oxidative stability of oils and fats.
Density Functional Theory (DFT) is a powerful tool for this purpose. By calculating various molecular descriptors, DFT can provide a quantitative comparison of reactivity. researchgate.netsciencepublishinggroup.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an important index of stability; a smaller gap generally implies higher reactivity. researchgate.net
Comparative studies using DFT have shown that linolenic acid has a smaller HOMO-LUMO energy gap compared to more saturated fatty acids like stearic acid. researchgate.net This indicates that linolenic acid is more reactive and less stable, which is consistent with experimental observations of its high susceptibility to oxidation. researchgate.net The higher degree of unsaturation in linolenic acid, with its three double bonds and two bis-allylic positions, leads to a more delocalized electron system, facilitating the removal of a hydrogen atom and the subsequent radical chain reaction. researchgate.netresearchgate.net
Other calculated parameters also correlate with reactivity. For example, global softness, a measure of a molecule's ability to accept electrons, is typically higher for more reactive molecules. DFT calculations have shown that linolenic acid has a higher global softness value than stearic acid, further supporting its greater reactivity. researchgate.net These theoretical predictions align with experimental findings that the oxidative stability of oils is negatively correlated with their linolenic acid content. nih.gov
Table 2: Calculated Molecular Properties and Predicted Reactivity of Fatty Acids
| Parameter | Stearic Acid (C18:0) | Linolenic Acid (C18:3) | Implication |
| EHOMO (eV) | Higher (-7.47) researchgate.net | Lower | Indicates Stearic Acid has a higher ionization potential. |
| ELUMO (eV) | Higher (0.29) researchgate.net | Lower | Indicates Linolenic Acid has a higher electron affinity. |
| HOMO-LUMO Gap (ΔE) | Higher researchgate.net | Lower researchgate.net | A smaller gap in Linolenic Acid suggests higher reactivity and lower stability. researchgate.net |
| Global Hardness | Higher researchgate.net | Lower researchgate.net | Lower hardness in Linolenic Acid correlates with higher reactivity. |
| Global Softness | Lower researchgate.net | Higher researchgate.net | Higher softness in Linolenic Acid indicates greater ease of donating electrons and thus higher reactivity. researchgate.net |
| Dipole Moment | Lower researchgate.net | Higher researchgate.net | A higher dipole moment can influence intermolecular interactions. |
Note: Specific values from DFT calculations can vary depending on the basis set and functional used. The trends shown are based on comparative studies. researchgate.net
Mechanistic Roles in Cellular and Molecular Systems in Vitro Studies
Contribution to Oxidative Stress Pathways
Linolenic acid hydroperoxides are significant contributors to the complex network of oxidative stress pathways. Their formation and subsequent reactions can initiate and propagate cellular damage, and they play a crucial role in modulating the delicate balance of redox homeostasis within cells.
The formation of linolenic acid peroxide is a critical step in the initiation and propagation of lipid peroxidation, a process that can occur through both enzymatic and non-enzymatic pathways. These radical chain reactions are fundamental to oxidative damage in biological membranes.
Enzymatic Initiation: Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like α-linolenic acid. nih.govoup.comnih.gov In plants, LOXs are classified based on the positional specificity of oxygen insertion, primarily at the C-9 or C-13 position of the fatty acid chain. oup.com The reaction mechanism involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, leading to the formation of a fatty acid radical. nih.govnih.gov This is followed by the insertion of molecular oxygen and subsequent reduction to form a specific hydroperoxide, such as 9-hydroperoxyoctadecatrienoic acid (9-HPOT) or 13-hydroperoxyoctadecatrienoic acid (13-HPOT). nih.govresearchgate.net
Non-Enzymatic Initiation (Autoxidation): In the absence of enzymatic catalysis, the peroxidation of linolenic acid can be initiated by reactive oxygen species (ROS) in a process known as autoxidation. nih.govethernet.edu.etresearchgate.net This free radical chain reaction consists of three main stages: initiation, propagation, and termination. nih.govyoutube.com
Initiation: A pre-existing radical (R•) abstracts a hydrogen atom from the highly reactive methylene group of linolenic acid, forming a lipid radical (L•). youtube.com
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another linolenic acid molecule, generating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction. nih.govhelsinki.fi
Termination: The chain reaction is terminated when two radicals react with each other to form non-radical products. nih.gov
The initial products of linolenic acid autoxidation include a mixture of hydroperoxide isomers, such as 9-OOH, 10-OOH, 12-OOH, 13-OOH, 15-OOH, and 16-OOH. gerli.com The formation of these various isomers is a key distinction from the regio- and stereo-specific products of lipoxygenase-catalyzed reactions. researchgate.net
| Feature | Enzymatic (Lipoxygenase-Mediated) | Non-Enzymatic (Autoxidation) |
|---|---|---|
| Initiator | Lipoxygenase enzyme | Reactive Oxygen Species (ROS) |
| Mechanism | Regio- and stereospecific hydrogen abstraction and oxygen insertion | Non-specific free radical chain reaction |
| Primary Products | Specific hydroperoxide isomers (e.g., 9-HPOT, 13-HPOT) | Mixture of hydroperoxide isomers (e.g., 9-OOH, 10-OOH, 12-OOH, 13-OOH, 15-OOH, 16-OOH) |
| Biological Context | Regulated signaling pathways (e.g., plant defense) | Uncontrolled oxidative damage |
Linolenic acid hydroperoxides can significantly impact the redox state of cells, including hepatocytes. While direct studies on this compound are less common than those on linoleic acid hydroperoxide, the general mechanisms of lipid hydroperoxide-induced modulation of redox homeostasis are applicable.
In vitro studies using hepatocytes have shown that exposure to lipid hydroperoxides can lead to an increase in intracellular reactive oxygen species and lipid peroxidation. researchgate.net This can alter the cellular redox state, for instance by affecting the ratio of reduced to oxidized glutathione (B108866). researchgate.net While some studies suggest that conjugated linoleic acid, a related fatty acid, may possess anti-inflammatory and antioxidative properties in bovine hepatocytes by attenuating hydrogen peroxide-induced oxidative injury nih.govresearchgate.net, other research indicates that oxidized linoleic acid metabolites can induce mitochondrial dysfunction and NLRP3 inflammasome activation in mouse liver. nih.gov Furthermore, certain Allium extracts have been shown to inhibit the accumulation of lipid droplets and their hydroperoxides in hepatocytes, suggesting a potential protective role against lipid peroxide-induced stress. nih.gov
Role in Oxylipin Signaling and Biosynthesis Regulation (Plant Systems)
In the plant kingdom, linolenic acid hydroperoxides are not merely byproducts of oxidative stress but are pivotal precursors in the biosynthesis of a diverse array of signaling molecules known as oxylipins. These compounds are integral to plant defense and developmental processes.
The formation of linolenic acid hydroperoxides, catalyzed by lipoxygenases, is a key initiating step in plant defense responses to a variety of biotic and abiotic stresses, including pathogen infection and wounding. nih.govoup.com These hydroperoxides and their downstream metabolites can act as signaling molecules that regulate the expression of defense-related genes. oup.com For instance, the production of fatty acid hydroperoxides via the 9-LOX pathway is crucial for the hypersensitive cell death response in tobacco, a form of programmed cell death that limits pathogen spread. oup.com
The oxylipin pathway, originating from linolenic acid, is involved in various physiological functions such as seed germination, fruit ripening, and senescence. nih.gov The activation of phospholipases by cellular signals leads to the release of linolenic acid from membrane phospholipids, making it available as a substrate for LOXs and initiating the signaling cascade. nih.gov
Linolenic acid hydroperoxides serve as the branching point for the synthesis of two major classes of signaling molecules in plants: jasmonates and green leaf volatiles. oup.com
Jasmonates: The biosynthesis of jasmonic acid (JA) and its derivatives begins with the conversion of α-linolenic acid to 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT) by a 13-lipoxygenase. oup.comresearchgate.net The 13-HPOT is then sequentially metabolized by two key enzymes:
Allene (B1206475) Oxide Synthase (AOS): This enzyme converts 13-HPOT into an unstable allene oxide. oup.comresearchgate.net
Allene Oxide Cyclase (AOC): This enzyme catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA), the first cyclic intermediate in the jasmonate pathway. researchgate.netresearchgate.net
Subsequent reduction and β-oxidation steps convert OPDA into jasmonic acid. researchgate.netnih.gov Jasmonates are critical phytohormones involved in regulating plant responses to wounding, herbivory, and necrotrophic pathogens. frontiersin.org
Green Leaf Volatiles (GLVs): Alternatively, linolenic acid hydroperoxides can be cleaved by the enzyme hydroperoxide lyase (HPL) to produce short-chain aldehydes and oxo-acids. researchgate.netuliege.benih.gov When 13-HPOT is the substrate for HPL, it is cleaved to form (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. uliege.bemdpi.com (Z)-3-hexenal is the primary C6-aldehyde that can be further converted to other GLVs such as (E)-2-hexenal (leaf aldehyde) and (Z)-3-hexenol (leaf alcohol). oup.comuliege.be These volatile compounds are responsible for the characteristic "green odor" of freshly cut leaves and play important roles in plant-plant communication and indirect defense by attracting natural enemies of herbivores. oup.comresearchgate.net
| Enzyme | Substrate | Key Product(s) | Signaling Pathway |
|---|---|---|---|
| Allene Oxide Synthase (AOS) | 13-HPOT | Allene Oxide | Jasmonates |
| Allene Oxide Cyclase (AOC) | Allene Oxide | 12-oxo-phytodienoic acid (OPDA) | Jasmonates |
| Hydroperoxide Lyase (HPL) | 13-HPOT | (Z)-3-hexenal, 12-oxo-(Z)-9-dodecenoic acid | Green Leaf Volatiles |
Biochemical Impacts on Subcellular Components (In Vitro)
The high reactivity of this compound and its degradation products can lead to significant damage to various subcellular components, thereby disrupting cellular function.
In vitro studies have demonstrated that lipid hydroperoxides can interact with and perturb the lateral organization of lipids in plant plasma membranes. nih.gov The presence of three double bonds in linolenic acid hydroperoxide results in a higher affinity for membrane lipids compared to linoleic acid hydroperoxide. nih.gov The accumulation of lipid hydroperoxides in membranes is a major source of cellular damage. nih.gov In endothelial cells, linoleic acid hydroperoxide has been shown to induce peroxidation of membrane phospholipids, particularly phosphatidylcholine, leading to cytotoxicity. nih.gov
Mitochondria are particularly vulnerable to the effects of lipid peroxides. In yeast, the presence of polyunsaturated fatty acids in mitochondrial membranes significantly increases their susceptibility to lipid peroxidation, which can impair the function of the electron transport chain. mdpi.comresearchgate.net Studies on linoleic acid have shown that it can induce mitochondrial Ca2+ efflux, leading to the generation of peroxynitrite and protein nitrotyrosylation. plos.org
The endoplasmic reticulum (ER) is another subcellular organelle affected by lipid peroxidation. While direct evidence for this compound is limited, studies on related saturated fatty acids have shown that they can induce ER stress. nih.govamanote.com Oxidative agents, in general, can elicit morphological changes in the ER that are indicative of alterations in lipid metabolism. micropublication.org
Peroxide-Mediated Alterations of Membrane Components (Mechanistic)
Linolenic acid hydroperoxides (LnHPOs) have been shown to interact with and perturb the lateral organization of cellular membranes. The extent of this interaction is influenced by the lipid composition of the membrane. In studies utilizing biomimetic plant plasma membranes, it has been demonstrated that LnHPOs exhibit a higher affinity for these membranes compared to linoleic acid hydroperoxides, a difference attributed to the presence of an additional double bond in the linolenic acid derivative. This higher affinity is driven by both hydrophobic effects and polar interactions with the lipid headgroups. nih.gov
The interaction of LnHPOs with membrane lipids can lead to significant structural and functional alterations. Specifically, glucosylceramide has been identified as a key lipid partner for LnHPOs, while the presence of sitosterol (B1666911) can lessen the binding of these peroxides to the membrane. nih.gov This specificity of interaction highlights the complex interplay between lipid peroxides and the diverse lipid landscape of cellular membranes.
Furthermore, the introduction of lipid hydroperoxides into a membrane can increase its permeability. nih.gov This is a critical consequence of lipid peroxidation, as it can disrupt the carefully maintained ionic gradients across cellular membranes, leading to cellular dysfunction. For instance, in vitro studies on isolated rat lenses have demonstrated that exposure to linolenic acid hydroperoxide leads to an increase in membrane permeability, as evidenced by changes in cation content. nih.gov This increased permeability is accompanied by a rise in malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in non-protein thiol (NP-SH) content, indicating a state of oxidative stress. nih.gov
Table 1: Effect of Linolenic Acid Hydroperoxide (LnHPO) on Rat Lens Membrane Parameters
| Parameter | Control | 210 microM LnHPO (5 hr) | 420 microM LnHPO (5 hr) |
| Cations | |||
| Sodium (Na+) | Normal | Increased | Markedly Increased |
| Potassium (K+) | Normal | Decreased | Markedly Decreased |
| Calcium (Ca2+) | Normal | Increased | Markedly Increased |
| Magnesium (Mg2+) | Normal | Decreased | Markedly Decreased |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) | Baseline | 2-fold increase | 4-fold increase |
| Non-protein Thiol (NP-SH) | Baseline | Decreased | Markedly Decreased |
| Lens Appearance | Clear | Cloudy | Opaque |
| Data synthesized from findings reported in a study on linolenic acid hydroperoxide-induced lens damage. nih.gov |
Enzyme Inactivation/Activation Mechanisms by this compound Products
The reactive nature of this compound and its downstream products can lead to the modulation of enzyme activity, through both inactivation and, in some cases, activation. The hydroperoxide group is a key player in these interactions, capable of oxidizing susceptible amino acid residues within the enzyme's structure, leading to conformational changes and altered function.
Enzyme Inactivation:
A well-documented example of enzyme inactivation by lipid hydroperoxides is the inhibition of cyclooxygenases (COX-1 and COX-2). While much of the specific research has focused on derivatives of linoleic acid, the mechanisms are considered analogous for hydroperoxides of linolenic acid. For instance, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE), a product of linoleic acid oxidation, is a potent inhibitor of both COX-1 and COX-2. nih.gov The inhibitory effect is significantly stronger than that of the parent fatty acid, highlighting the role of the peroxide moiety in the inactivation mechanism. nih.gov It is proposed that the hydroperoxide interacts with the heme prosthetic group in the active site of the COX enzymes, leading to oxidative inactivation.
The inactivation of lipoxygenase (LOX) itself by its product, lipid hydroperoxide, is another critical regulatory mechanism. This product-dependent inactivation prevents runaway lipid peroxidation.
Enzyme Activation:
In contrast to inactivation, low concentrations of lipid hydroperoxides are sometimes required for the activation of certain enzymes. For example, very low levels of hydroperoxides are necessary to activate cyclooxygenase, without which there is minimal enzyme activity. nih.gov This suggests a dual role for lipid peroxides, where basal levels may be essential for normal enzymatic function, while higher concentrations, indicative of oxidative stress, lead to inhibition.
The metabolism of alpha-linolenic acid by enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) leads to the formation of various hydroperoxy-, epoxy-, mono-, and dihydroxylated oxylipins. mdpi.com These products can then act as signaling molecules that can further modulate the activity of other enzymes involved in inflammatory and metabolic pathways. For instance, specific metabolites of alpha-linolenic acid can activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. mdpi.com
Table 2: Summary of In Vitro Effects of this compound Products on Enzyme Activity
| Enzyme | Effect | Proposed Mechanism |
| Cyclooxygenase (COX-1 & COX-2) | Inhibition (at high concentrations) | Interaction with the heme prosthetic group in the active site, leading to oxidative inactivation. |
| Cyclooxygenase (COX-1 & COX-2) | Activation (at low concentrations) | Serves as a necessary cofactor for initiating the catalytic cycle. |
| Lipoxygenase (LOX) | Inactivation | Product-dependent inactivation to prevent uncontrolled lipid peroxidation. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation | Specific oxylipin products of linolenic acid metabolism act as ligands, initiating downstream signaling cascades. |
Q & A
Basic Research Questions
Q. How can researchers experimentally assess the oxidation stability of linolenic acid peroxides in lipid systems?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to monitor structural changes (e.g., loss of double bonds, formation of hydroperoxides) and measure peroxide values via iodometric titration or ferric thiocyanate assays. These methods quantify oxidative degradation kinetics under controlled conditions (e.g., temperature, oxygen exposure) .
- Key Considerations : Baseline measurements of linolenic acid purity and isomer composition are critical to avoid confounding results.
Q. What analytical techniques are recommended for quantifying lipid peroxidation products derived from linolenic acid peroxides?
- Methodological Answer : Combine thiobarbituric acid (TBA) assays for malondialdehyde (MDA) detection with high-performance liquid chromatography (HPLC) to isolate and quantify specific oxidation byproducts (e.g., conjugated dienes, aldehydes). Gas chromatography (GC) with mass spectrometry (MS) can identify volatile degradation products .
- Validation : Cross-validate results with nuclear magnetic resonance (NMR) to confirm structural assignments.
Q. What handling and storage protocols minimize unintended peroxidation of linolenic acid in laboratory settings?
- Methodological Answer : Store linolenic acid under inert gas (e.g., argon) at −80°C, with antioxidants (e.g., BHT at 0.01% w/w) added to suppress auto-oxidation. Avoid contact with strong oxidizers (e.g., metal ions, peroxides) and use amber glassware to limit light exposure .
Advanced Research Questions
Q. How does the isomerism of linolenic acid (α vs. γ) influence peroxidation mechanisms and product profiles?
- Methodological Answer : Conduct isomer-specific oxidation studies using purified α-linolenic acid (ALA, ω-3) and γ-linolenic acid (GLA, ω-6). Monitor reaction pathways via kinetic modeling and LC-MS/MS to differentiate hydroperoxide regioisomers. Isomer separation requires chiral-phase HPLC or silver-ion chromatography .
- Data Interpretation : Note that ω-3 isomers (ALA) are more oxidation-prone due to higher unsaturation, leading to divergent degradation kinetics compared to ω-6 isomers.
Q. How can contradictory data on linolenic acid peroxide reactivity across studies be systematically resolved?
- Methodological Answer : Perform meta-analyses with strict inclusion criteria (e.g., isomer purity, experimental conditions). Replicate conflicting experiments while controlling for variables like trace metal contamination, oxygen partial pressure, and antioxidant interference. Use multivariate regression to identify confounding factors .
- Case Example : Discrepancies in MDA quantification may arise from TBA assay interference by sugars or amino acids; validate with HPLC-fluorescence detection.
Q. What experimental designs are optimal for studying the pro-oxidant effects of linolenic acid peroxides in biological systems?
- Methodological Answer : Employ cell culture models (e.g., endothelial cells) treated with defined this compound concentrations. Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and correlate with lipidomics data. Include controls for intrinsic antioxidant defenses (e.g., glutathione levels) .
- Advanced Approach : Use isotopic labeling (e.g., ¹³C-linolenic acid) to track peroxidation products in vivo.
Q. How do metal ions catalyze linolenic acid peroxidation, and what chelation strategies mitigate this in experimental setups?
- Methodological Answer : Characterize metal-lipid interactions using electron paramagnetic resonance (EPR) to detect radical intermediates. Incorporate chelators (e.g., EDTA, deferoxamine) at non-interfering concentrations during lipid extraction and analysis. Compare peroxidation rates in metal-depleted vs. metal-spiked systems .
- Quantitative Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal contamination in reagents.
Data Presentation and Reproducibility
-
Tables for Comparative Studies :
Variable Impact on Peroxidation Rate Methodological Control Isomer Purity (ALA/GLA) High (ALA > GLA) Chiral-phase HPLC Temperature (°C) Exponential increase Thermostatic baths Antioxidant Presence Suppresses degradation BHT at 0.01% w/w -
Reproducibility Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
